molecular formula C13H18Cl2N2O B2414470 2-chloro-N-[4-(piperidin-1-yl)phenyl]acetamide hydrochloride CAS No. 1170601-73-6

2-chloro-N-[4-(piperidin-1-yl)phenyl]acetamide hydrochloride

Cat. No.: B2414470
CAS No.: 1170601-73-6
M. Wt: 289.2
InChI Key: SCSIXPFKBYVOAJ-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(piperidin-1-yl)phenyl]acetamide hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a phenyl group, and a chloroacetamide moiety, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(piperidin-1-yl)phenyl]acetamide hydrochloride typically involves the reaction of 4-piperidin-1-ylphenylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(piperidin-1-yl)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[4-(piperidin-1-yl)phenyl]acetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(piperidin-1-yl)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenyl group contribute to its binding affinity, while the chloroacetamide moiety can participate in covalent bonding with target proteins. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-piperidin-1-ylphenyl)acetamide
  • N-(4-piperidin-1-ylphenyl)acetamide
  • 2-chloro-N-phenylacetamide

Uniqueness

2-chloro-N-[4-(piperidin-1-yl)phenyl]acetamide hydrochloride is unique due to the presence of both the piperidine ring and the chloroacetamide moiety, which confer distinct chemical and biological properties. This combination enhances its versatility in various applications compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(4-piperidin-1-ylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-10-13(17)15-11-4-6-12(7-5-11)16-8-2-1-3-9-16;/h4-7H,1-3,8-10H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSIXPFKBYVOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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